molecular formula C18H15GaO9 B1674405 Gallium maltolate CAS No. 108560-70-9

Gallium maltolate

Cat. No. B1674405
M. Wt: 445 g/mol
InChI Key: ASYYOZSDALANRF-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gallium maltolate is a novel orally active formulation of gallium . It’s a semi-metallic element that is a potent inhibitor of ribonucleotide reductase, an enzyme that promotes tumor growth . Gallium is also known to concentrate in malignant tumors and sites of infection, and appears to favorably impact calcium deposition, making bones more resistant to degradation caused by cancer metastasis .


Synthesis Analysis

Gallium maltolate (GaM) is a well-known water-soluble formulation of gallium, consisting of a central gallium cation coordinated to three maltolate ligands . The study implemented a label-free quantitative proteomic approach to observe the effect of GaM on the bacterial pathogen, Pseudomonas aeruginosa .


Molecular Structure Analysis

Gallium maltolate consists of a central gallium cation coordinated to three maltolate ligands . Density functional theory calculations revealed gallium maltolate’s high electron-capturing capacity, particularly around the gallium metal atom, which may contribute to their activity .


Chemical Reactions Analysis

Gallium maltolate can form strong hydrogen bonds with key amino acid residues like glutamate-166 and cysteine-145, tightly binding to main and papain-like proteases . The binding energy and interactions of gallium maltolate were comparable to known SARS-CoV-2 inhibitors .


Physical And Chemical Properties Analysis

Gallium maltolate is a water-soluble formulation of gallium . It has a high electron-capturing capacity, particularly around the gallium metal atom .

Scientific Research Applications

Antimicrobial Activity

  • Against Staphylococcus aureus and MRSA : Gallium maltolate exhibited significant antimicrobial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), as well as Staphylococcus pseudintermedius (Arnold et al., 2012).
  • In Equine Rhodococcus equi Infections : It demonstrated the potential for preventing or controlling Rhodococcus equi infections by inhibiting growth within murine macrophage-like cells (Martens et al., 2007).
  • In Treating Yaws : Topical treatment with gallium maltolate showed effectiveness in reducing Treponema pallidum subsp. pertenue burden in a rabbit model of yaws, suggesting its role in yaws control campaigns (Giacani et al., 2019).

Anticancer Properties

  • In Lymphoma Treatment : Gallium maltolate showed promise in inducing apoptosis and circumventing cell resistance in lymphoma treatment. It was effective against gallium nitrate-resistant cells and acted independently of p53 status (Chitambar et al., 2007).
  • Treatment of Hepatocellular Carcinoma : It displayed potent antiproliferative and apoptotic activities against hepatocellular carcinoma (HCC) cell lines, supporting its clinical testing in HCC treatment (Chua et al., 2006).

Other Applications

  • In Wound Healing : Gallium maltolate positively affected wound healing in equine distal limb wounds, demonstrating reduced healing times, bioburden, and exuberant granulation tissue formation (Lawless et al., 2020).
  • Potential Treatment for COVID-19 : It exhibited in vitro antiviral activity against SARS-CoV-2 and holds potential as a treatment for COVID-19 due to its anti-inflammatory and direct antiviral activities (Bernstein & Zhang, 2020)

Safety And Hazards

Gallium maltolate is an orally bioavailable form of gallium . It has been tested for safety, pharmacokinetic and preliminary efficacy in patients after oral administration of different doses of gallium maltolate for up to six 42-day cycles .

properties

IUPAC Name

gallium;2-methyl-4-oxopyran-3-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H6O3.Ga/c3*1-4-6(8)5(7)2-3-9-4;/h3*2-3,8H,1H3;/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYYOZSDALANRF-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CO1)[O-].CC1=C(C(=O)C=CO1)[O-].CC1=C(C(=O)C=CO1)[O-].[Ga+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15GaO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Gallium maltolate is a novel orally active formulation of gallium, a semi-metallic element that is a potent inhibitor of ribonucleotide reductase, an enzyme that promotes tumor growth.Gallium is also known to concentrate in malignant tumors and sites of infection, and appears to favorably impact calcium deposition, making bones more resistant to degradation caused by cancer metastasis. Titan's novel product, gallium maltolate, may significantly expand the therapeutic potential of gallium by providing the advantages of enhanced bioavailablity, a potentially improved therapeutic profile and ease of administration.
Record name Gallium maltolate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05420
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Gallium maltolate

CAS RN

108560-70-9
Record name Gallium maltolate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108560-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gallium maltolate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05420
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GALLIUM MALTOLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17LEI49C2G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gallium maltolate
Reactant of Route 2
Gallium maltolate
Reactant of Route 3
Gallium maltolate
Reactant of Route 4
Gallium maltolate
Reactant of Route 5
Gallium maltolate
Reactant of Route 6
Gallium maltolate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.